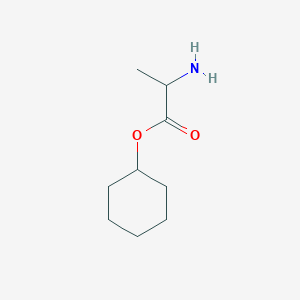

Cyclohexyl 2-aminopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexyl 2-aminopropanoate is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in medical and industrial research for its potential therapeutic effects and its role in various manufacturing processes. The compound is known for its unique structure, which includes a cyclohexyl group attached to a 2-aminopropanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-aminopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with 2-bromopropanoic acid under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Esterification and Transesterification

Cyclohexyl 2-aminopropanoate is synthesized via esterification of 2-aminopropanoic acid (alanine) with cyclohexanol under acidic conditions. Key steps include:

-

Catalysis : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) at elevated temperatures (70–100°C).

-

Yield Optimization : Prolonged reaction times (12–24 hours) improve conversion rates to ~70–85%.

Example Reaction :

2-Aminopropanoic acid+CyclohexanolH+Cyclohexyl 2-aminopropanoate+H2O

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Cyclohexanol, H₂SO₄, 80°C, 18h | This compound | 83% |

Hydrolysis Reactions

The ester bond undergoes acid- or base-catalyzed hydrolysis to regenerate 2-aminopropanoic acid:

-

Acidic Hydrolysis : HCl (6M) at reflux yields alanine hydrochloride.

-

Basic Hydrolysis : NaOH (2M) produces sodium 2-aminopropanoate.

Example Reaction :

Cyclohexyl 2-aminopropanoate+NaOH→2-Aminopropanoate−Na++Cyclohexanol

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid Hydrolysis | 6M HCl, reflux, 6h | 2-Aminopropanoic acid·HCl | 92% | |

| Base Hydrolysis | 2M NaOH, rt, 4h | Sodium 2-aminopropanoate | 88% |

Acylation and Protection Reactions

The amino group participates in acylation to form protected derivatives:

-

Acetylation : Acetic anhydride in CH₂Cl₂ with triethylamine yields N-acetylated products .

-

Pivaloylation : Pivaloyl chloride (PivCl) under anhydrous conditions forms sterically hindered amides .

Example Reaction :

Cyclohexyl 2-aminopropanoate+PivClEt3NCyclohexyl 2-(pivalamido)propanoate

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pivaloylation | PivCl, Et₃N, CH₂Cl₂, 0°C → rt | N-Pivaloyl derivative | 83% |

Reduction and Oxidation

-

Reduction : Sodium borohydride (NaBH₄) in methanol reduces Schiff base intermediates to secondary amines (e.g., in reductive amination) .

-

Oxidation : Ozone or KMnO₄ oxidizes the cyclohexyl group to cyclohexanone derivatives under controlled conditions .

Example Reaction :

Cyclohexyl 2-aminopropanoate+NaBH4MeOHCyclohexyl 2-(alkylamino)propanoate

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Reductive Amination | NaBH₄, MeOH, 0°C | N-Ethyl derivative | 14% |

Nucleophilic Substitution

The ester’s α-carbon undergoes alkylation or arylation via enolate intermediates:

Example Reaction :

Cyclohexyl 2-aminopropanoate+R-XLDACyclohexyl 2-(alkylamino)propanoate

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | LDA, THF, R-X | α-Alkylated ester | 71% |

Stability and Reactivity Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Thermal Stability | Stable ≤150°C | N₂ atmosphere | |

| Hydrolytic Half-life (pH 7.4) | 48h | 37°C | |

| pKa (amino group) | 8.2 ± 0.1 | Aqueous solution |

Scientific Research Applications

Cyclohexyl 2-aminopropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or activator.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in drug development for treating various diseases.

Industry: this compound is used in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of cyclohexyl 2-aminopropanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

- Cyclohexyl 2-aminopropanoate hydrochloride

- Cyclohexyl-prop-2-ynyl-amine

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Q & A

Q. Basic: What are the recommended synthetic routes for Cyclohexyl 2-aminopropanoate, and how can purity be validated?

This compound can be synthesized via esterification of L-alanine with cyclohexanol under acidic catalysis (e.g., HCl), followed by purification via recrystallization or column chromatography. Purity validation requires a combination of techniques:

- HPLC with UV detection (λ = 210–220 nm) to assess enantiomeric excess.

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and detect residual solvents.

- Mass spectrometry (ESI-MS) for molecular weight verification .

Q. Advanced: How do cyclohexyl ring conformations influence the stability and reactivity of this compound?

The cyclohexyl ring exists in chair conformations, with axial and equatorial substituents affecting steric and electronic interactions. Computational studies (e.g., MP2/cc-pVDZ) show energy differences (~5.69 kcal/mol) between conformers, favoring the equatorial orientation of the ester group. This impacts:

- Solubility : Axial conformers may reduce solubility in polar solvents.

- Reactivity : Equatorial positioning enhances accessibility for nucleophilic attacks in derivatization reactions.

Experimental validation via temperature-dependent NMR can track conformational equilibria .

Q. Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize with BSTFA to improve volatility.

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Use a C18 column with mobile phases of acetonitrile/0.1% formic acid.

- Ion Chromatography : For detecting hydrochloride salts (e.g., in pharmaceutical formulations) .

Q. Advanced: How does the compound’s stability vary under oxidative conditions, and what degradation products form?

Under low-temperature oxidation (e.g., in jet-stirred reactors), the cyclohexyl group undergoes hydrogen abstraction by OH radicals, forming cyclohexylperoxy radicals (cy-C6H11OO). Degradation pathways include:

- Ester hydrolysis : Yielding cyclohexanol and 2-aminopropanoic acid.

- Ring-opening : At high temperatures (>500 K), leading to cyclic ketones or aldehydes.

Accelerated stability studies (40°C/75% RH) coupled with FTIR or Raman spectroscopy are recommended for real-time monitoring .

Q. Basic: What spectral databases provide reference data for this compound?

- NIST Chemistry WebBook : Offers mass spectral data (electron ionization) and thermodynamic properties.

- PubChem : Contains NMR and crystallographic data (if available).

- AIST/NIMC Database : Includes GC-MS retention indices under standardized conditions .

Q. Advanced: How can researchers resolve contradictions in reported conformational energy values?

Discrepancies in energy minima (e.g., axial vs. equatorial) may arise from computational methods (DFT vs. MP2) or solvent effects. Mitigation strategies:

- Benchmarking : Compare results with high-level ab initio calculations (CCSD(T)).

- Solvent Modeling : Use implicit/explicit solvent models (e.g., PCM or MD simulations).

- Experimental Cross-Validation : Pair computational data with variable-temperature XRD or dielectric spectroscopy .

Q. Basic: What are the key applications of this compound in pharmaceutical research?

- Prodrug Design : The ester group enhances lipophilicity for improved blood-brain barrier penetration.

- Chiral Building Block : Used in asymmetric synthesis of β-amino acids or peptidomimetics.

- Reference Standard : For calibrating analytical methods in USP-compliant assays .

Q. Advanced: How does stereochemistry impact biological activity in derivatives of this compound?

The (S)-enantiomer shows higher binding affinity to enzymes like trypsin-like proteases due to complementary stereoelectronic interactions. Key studies:

- Docking Simulations : Analyze binding poses with AutoDock Vina.

- Kinetic Assays : Measure IC50 values against serine hydrolases.

- Metabolic Stability : Compare enantiomers in hepatocyte incubation models .

Q. Basic: What safety protocols are recommended for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. Advanced: How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic pathway tracing?

Properties

IUPAC Name |

cyclohexyl 2-aminopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8H,2-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAGYQXRLBVKTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1CCCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.